1-Methyltetracene
Description
However, extensive data are available for 1-Methylnaphthalene and 2-Methylnaphthalene, methyl derivatives of naphthalene (a two-ring PAH). For clarity, this article will focus on 1-Methylnaphthalene (CAS 90-12-0) and its comparison to structurally similar compounds, as the evidence explicitly addresses these substances.
1-Methylnaphthalene is a volatile organic compound (VOC) and a methyl-substituted derivative of naphthalene. It is commonly found in coal tar, crude oil, and industrial emissions. Like naphthalene, it is used in the production of dyes, resins, and solvents. Its toxicity profile, environmental persistence, and metabolic pathways have been extensively studied by the Agency for Toxic Substances and Disease Registry (ATSDR) and other regulatory bodies .
Properties
CAS No. |
40476-21-9 |
|---|---|
Molecular Formula |
C19H14 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-methyltetracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-8-16-11-17-9-14-6-2-3-7-15(14)10-18(17)12-19(13)16/h2-12H,1H3 |
InChI Key |
KHHZWSJXOZYVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=CC3=CC4=CC=CC=C4C=C3C=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyltetracene can be synthesized through several methods. One common approach involves the alkylation of tetracene using methylating agents such as methyl iodide in the presence of a strong base like potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of 1-Methyltetracene may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1-Methyltetracene suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyltetracene undergoes several types of chemical reactions, including:
Oxidation: 1-Methyltetracene can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1-Methyltetracene can yield dihydro or tetrahydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of 1-Methyltetracene. Typical reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Tetracenequinones.
Reduction: Dihydro-1-Methyltetracene.
Substitution: Brominated 1-Methyltetracene derivatives.
Scientific Research Applications
1-Methyltetracene has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electronic properties.
Mechanism of Action
The mechanism of action of 1-Methyltetracene involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function. Additionally, 1-Methyltetracene can generate reactive oxygen species (ROS) upon oxidation, leading to cellular damage and apoptosis. These mechanisms contribute to its potential therapeutic effects.
Comparison with Similar Compounds
The toxicological and physicochemical properties of 1-Methylnaphthalene are often compared to its structural analogs, naphthalene (CAS 91-20-3) and 2-Methylnaphthalene (CAS 91-57-6). Below is a detailed analysis based on ATSDR reports and peer-reviewed studies referenced in the evidence.
Physicochemical Properties
| Property | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
|---|---|---|---|
| Molecular Weight (g/mol) | 128.17 | 142.20 | 142.20 |
| Melting Point (°C) | 80.2 | -30.5 | 34.6 |
| Boiling Point (°C) | 217.9 | 244.6 | 241.1 |
| Vapor Pressure (mmHg) | 0.08 (25°C) | 0.05 (25°C) | 0.06 (25°C) |
| Water Solubility (mg/L) | 31.7 (25°C) | 25.6 (25°C) | 24.6 (25°C) |
| Log Kow | 3.30 | 3.87 | 3.86 |
Key Differences :
- Volatility : Naphthalene has a higher vapor pressure than its methyl derivatives, making it more volatile .
- Solubility : Methyl substitution reduces water solubility compared to naphthalene, with 1-Methylnaphthalene being slightly less soluble than 2-Methylnaphthalene .
Toxicological Profiles
ATSDR’s systematic review framework (2024) highlights critical differences in health effects:
| Endpoint | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
|---|---|---|---|
| Acute Toxicity (LD50, rat oral) | 490 mg/kg | 1,840 mg/kg | 1,630 mg/kg |
| Respiratory Effects | Cataracts, hemolysis | Limited data | Limited data |
| Carcinogenicity | Possible human carcinogen (IARC 2B) | Not classified | Not classified |
| Metabolic Pathways | CYP450-mediated oxidation to epoxides | Predominantly hepatic glucuronidation | Similar to 1-Methylnaphthalene |
Key Findings :
- Acute Toxicity: Naphthalene is significantly more toxic than its methyl derivatives, likely due to reactive metabolite formation (e.g., naphthoquinones) .
Environmental Fate and Exposure Pathways
| Parameter | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
|---|---|---|---|
| Atmospheric Half-Life | 6–12 hours | 8–24 hours | 8–24 hours |
| Biodegradation | Rapid in soil/water | Moderate | Moderate |
| Primary Emission Sources | Coal combustion, mothballs | Industrial solvents, fuel additives | Same as 1-Methylnaphthalene |
Key Differences :
- Persistence : Methylnaphthalenes persist longer in the environment due to lower volatility and slower degradation .
- Bioavailability : Higher lipophilicity of methylnaphthalenes increases their adsorption to organic matter in soil and sediments .
Data Gaps and Research Needs
ATSDR identifies the following priorities for methylnaphthalenes :
Chronic Exposure Studies : Effects of long-term, low-dose exposure on respiratory and hepatic systems.
Mechanistic Studies : Role of methyl group position in toxicity (e.g., 1- vs. 2-Methylnaphthalene).
Biomonitoring Methods : Development of biomarkers for exposure assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
